![molecular formula C9H18ClNO B13477730 6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)
6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxybicyclo[411]octan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by a methoxy group attached to a bicyclo[411]octane ring system, with an amine group at the 1-position and a hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Bicyclic Ring System: The bicyclo[4.1.1]octane ring system can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy-containing reagent reacts with the bicyclic compound.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the intermediate compound.
Formation of the Hydrochloride Salt: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or amine groups are replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride: Another bicyclic compound with a similar structure but different ring size and substitution pattern.
4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride: A compound with a different bicyclic ring system and methoxy group position.
Uniqueness
6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride is unique due to its specific bicyclic structure and the position of the methoxy and amine groups. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C9H18ClNO |
|---|---|
分子量 |
191.70 g/mol |
IUPAC名 |
6-methoxybicyclo[4.1.1]octan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-9-5-3-2-4-8(10,6-9)7-9;/h2-7,10H2,1H3;1H |
InChIキー |
JDEGOTLKMHCJKN-UHFFFAOYSA-N |
正規SMILES |
COC12CCCCC(C1)(C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


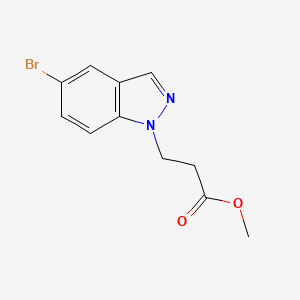
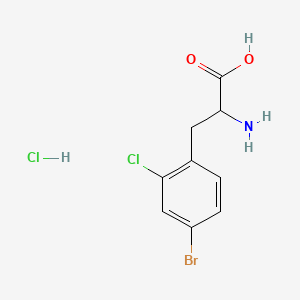
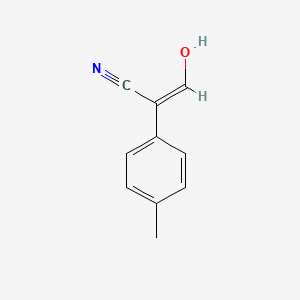
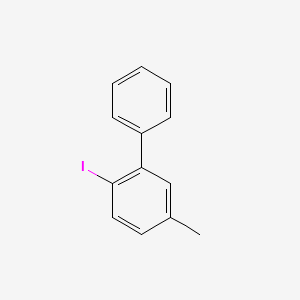
![4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13477670.png)


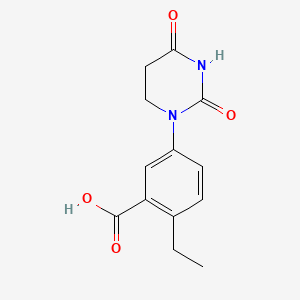
![3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13477704.png)
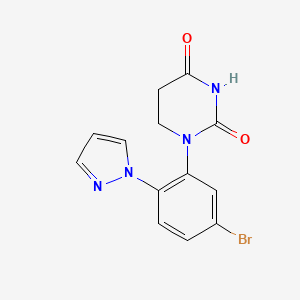

![Tert-butyl 4-[(oxetan-3-yl)amino]benzoate](/img/structure/B13477715.png)
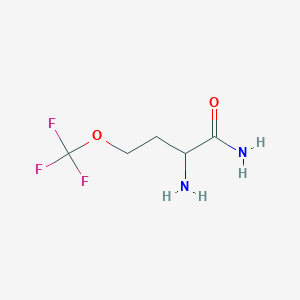
![1-[3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13477718.png)
